molecular formula C8H3F5O2 B7724202 2,3-difluoro-4-(trifluoromethyl)benzoic Acid CAS No. 23742-17-8

2,3-difluoro-4-(trifluoromethyl)benzoic Acid

Cat. No.: B7724202
CAS No.: 23742-17-8
M. Wt: 226.10 g/mol
InChI Key: URRNELYPUJPPFT-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3F5O2 and a molecular weight of 226.1 g/mol . This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzoic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique properties:

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-4-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzoic acid derivative. One common method involves the reaction of 2,3-difluorotoluene with trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure the complete substitution of hydrogen atoms with fluorine and trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of high-purity reagents. The product is then purified through crystallization or distillation techniques to obtain the desired compound in solid form .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different carboxylic acid or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2,3-difluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and stability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the two fluorine atoms at positions 2 and 3.

    3-(Trifluoromethyl)benzoic acid: Similar structure but the trifluoromethyl group is at position 3 instead of 4.

    2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but has only one fluorine atom at position 2

Uniqueness

2,3-Difluoro-4-(trifluoromethyl)benzoic acid is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct chemical and physical properties. These features make it particularly useful in various research and industrial applications, as it can participate in a wide range of chemical reactions and exhibit unique biological activities .

Properties

IUPAC Name

2,3-difluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRNELYPUJPPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946534
Record name 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237424-17-8, 23742-17-8
Record name 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237424-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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